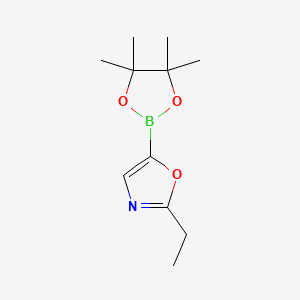

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

Beschreibung

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is an organic compound that features a boron-containing dioxaborolane group attached to an oxazole ring

Eigenschaften

Molekularformel |

C11H18BNO3 |

|---|---|

Molekulargewicht |

223.08 g/mol |

IUPAC-Name |

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C11H18BNO3/c1-6-9-13-7-8(14-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 |

InChI-Schlüssel |

YXQRQKBSLMUBQO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This can be achieved by reacting the oxazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Substitution Reactions: The dioxaborolane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Formation of oxazole N-oxides.

Reduction Products: Formation of reduced oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with unique properties.

Biological Studies: Employed in the study of biological pathways and mechanisms due to its structural versatility.

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole involves its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boron compound, followed by transmetalation and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Another boron-containing compound with applications in organic synthesis.

Uniqueness

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is unique due to the presence of both an oxazole ring and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron-containing compounds. Its structural complexity also makes it a valuable building block in the synthesis of more complex molecules.

Biologische Aktivität

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

- Chemical Formula : CHBNO

- CAS Number : 741709-61-5

The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : Compounds with similar structures have shown effective inhibition against various cancer cell lines. For example, a related compound demonstrated a GI value of <0.01 µM against 70% of evaluated cancer lines .

The proposed mechanism for the anticancer activity may involve:

- Tubulin Polymerization Inhibition : Compounds that inhibit tubulin polymerization can induce apoptosis in cancer cells. In studies, certain derivatives inhibited tubulin polymerization by up to 65%, comparable to established agents like CA-4 .

Case Studies

- Study on A549 Cells : In a study involving A549 lung cancer cells treated with related compounds at concentrations of 50 and 100 nM, there was a significant increase in caspase-3 activation (1.5 to 3-fold compared to control), indicating programmed cell death .

- CYP450 Inhibition : Another study highlighted the reversible inhibition of CYP3A4 by related compounds with an IC value of 0.34 µM. This suggests potential interactions in polypharmacy scenarios .

Table: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anticancer Activity | GI <0.01 µM in various cancer lines | |

| Tubulin Inhibition | Up to 65% inhibition compared to CA-4 | |

| CYP450 Inhibition | IC = 0.34 µM for CYP3A4 |

Synthesis and Derivatives

The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves multi-step processes that can include:

- Formation of the Dioxaborolane Moiety : This is often achieved through boron chemistry techniques.

- Oxazole Ring Formation : The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.

Potential Derivatives

Exploring derivatives can enhance biological activity and selectivity:

- Variations in the substituents on the oxazole ring can lead to different biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.